

Preliminary Efficacy of CYD-TDV (Dengvaxia®): A Technical Overview

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Introduction

CYD-TDV (Dengvaxia®) is a live, attenuated, tetravalent dengue vaccine developed to protect against the four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) that cause dengue fever. This document provides a technical summary of the preliminary efficacy studies of CYD-TDV, intended for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the vaccine's evaluation process and immunological mechanism.

Quantitative Efficacy and Immunogenicity Data

The efficacy and immunogenicity of CYD-TDV have been evaluated in multiple large-scale clinical trials. The following tables summarize key findings from these studies.

Table 1: Overall and Serotype-Specific Vaccine Efficacy



Efficacy Endpoint	Overall Efficacy (95% CI)	DENV-1 Efficacy (95% CI)	DENV-2 Efficacy (95% CI)	DENV-3 Efficacy (95% CI)	DENV-4 Efficacy (95% CI)
Symptomatic Virologically Confirmed Dengue (VCD)	60% (0.30 to	51% (0.39 to	34% (0.50 to	75% (0.18 to	77% (0.15 to
	0.54)[1]	0.63)[1]	0.86)[1]	0.35)[1]	0.34)[1]

Table 2: Vaccine Efficacy in Dengue-Seropositive Individuals

Baseline Immune Profile	Age Group (years)	Vaccine Efficacy against Symptomatic VCD (95% CI)	Absolute Risk Reduction (95% CI)
Monotypic	2–16	77.4% (56.4%–88.2%) [2]	4.48% (2.32%–6.65%) [2]
Multitypic	2–16	89.2% (71.5%–95.9%) [2]	1.67% (0.89%–2.46%) [2]
Monotypic	9–16	78.7% (N/A)[2]	4.14% (1.65%–6.64%) [2]
Multitypic	9–16	92.1% (N/A)[2]	1.62% (0.82%–2.41%) [2]

Table 3: Immunogenicity - Seropositivity Rates Post-Vaccination



Post- Vaccination Timepoint	Seropositive for at least 1 Serotype	Seropositive for at least 2 Serotypes	Seropositive for at least 3 Serotypes	Seropositive for all 4 Serotypes
Post-Dose 1	80.8%[3]	66.8%[3]	52.8%[3]	37.8%[3]
Post-Dose 2	N/A	100%[3]	98.4%[3]	66.0%[3]
Post-Dose 3	N/A	99.5%[3]	98.4%[3]	94.1%[3]

Experimental Protocols

The data presented above were primarily generated from Phase II and Phase III randomized, observer-blinded, placebo-controlled clinical trials.

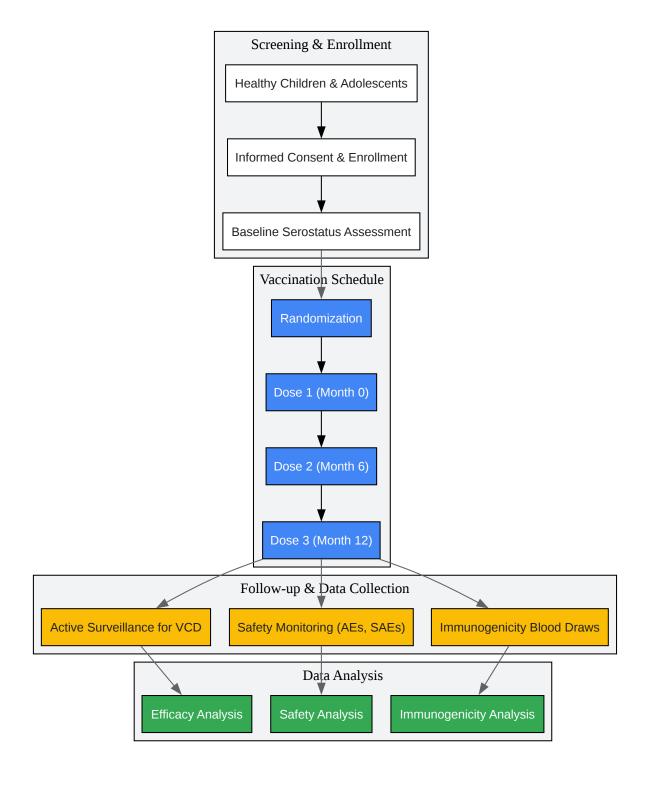
Key Methodologies:

- Study Design: Participants were randomized to receive either the CYD-TDV vaccine or a
 placebo. The studies were designed to assess the efficacy of a three-dose vaccination
 schedule.
- Participants: Healthy children and adolescents, typically ranging from 2 to 17 years of age, were enrolled in the trials.[1]
- Vaccination Schedule: Participants received three injections of the CYD-TDV vaccine or placebo at months 0, 6, and 12.[4]
- Efficacy Assessment: The primary objective was to assess the efficacy of the vaccine in preventing symptomatic, virologically-confirmed dengue (VCD) cases.[4] Dengue cases were collected and assessed for efficacy during an active phase, which extended for at least 13 months after the third injection.[4]
- Immunogenicity Assessment: A subset of participants was evaluated for immunogenicity. The humoral immune response was described before and after each vaccine injection.[3]
- Safety Assessment: Safety was evaluated by monitoring for solicited reactions (within 7 or 14 days post-injection), unsolicited adverse events (within 28 days post-injection), and serious adverse events throughout the study period.[4]



Visualizations

Experimental Workflow for CYD-TDV Clinical Trials



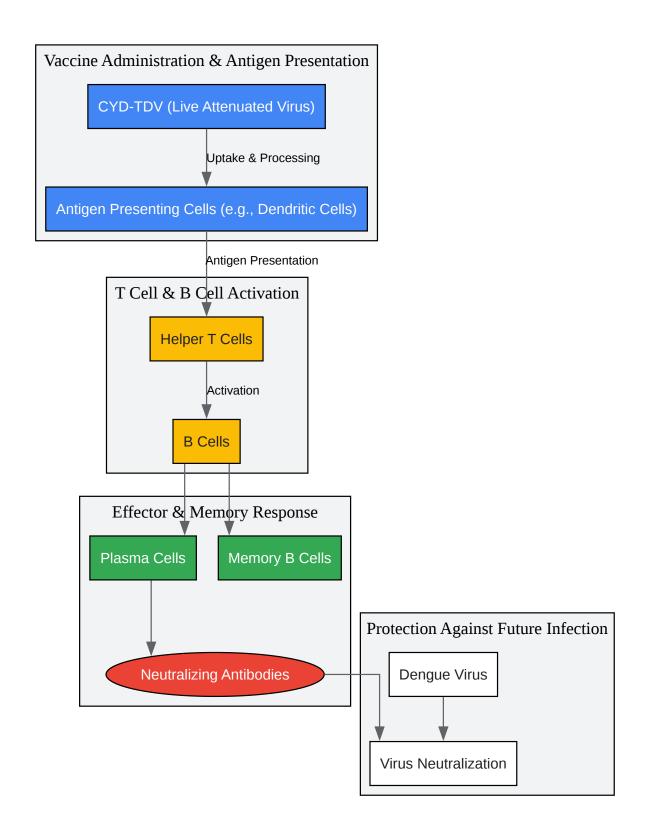


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Caption: Clinical trial workflow for CYD-TDV efficacy studies.

Proposed Immunological Response Pathway





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Caption: Simplified immunological pathway of CYD-TDV.



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